![molecular formula C12H15N B13537136 (3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13537136.png)
(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-phenylbicyclo[111]pentan-1-yl}methanamine is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties The presence of a phenyl group attached to the bicyclo[11
Méthodes De Préparation
The synthesis of {3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine can be achieved through several synthetic routes. One common method involves the homolytic aromatic alkylation of benzene. This metal-free process allows for the efficient formation of the desired product . Another approach involves the annulation of cyclopropenes with aminocyclopropanes, using either an organic or an iridium photoredox catalyst under blue LED irradiation . These methods provide good yields and are highly diastereoselective, making them suitable for industrial production.
Analyse Des Réactions Chimiques
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in biological studies, helping to elucidate molecular interactions and pathways.
Medicine: Its potential therapeutic properties are being explored in drug discovery and development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of {3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine can be compared with other similar compounds, such as:
{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound is another bicyclo[1.1.1]pentane derivative with a different functional group, used in medicinal chemistry.
The uniqueness of {3-phenylbicyclo[11
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine |
InChI |
InChI=1S/C12H15N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-9,13H2 |
Clé InChI |
QWLTZJNGTXAJMQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)C3=CC=CC=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


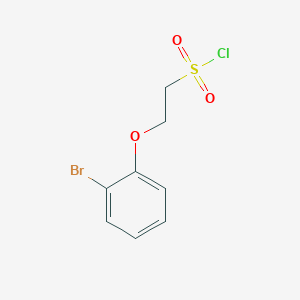
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B13537071.png)
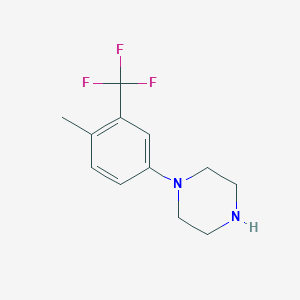
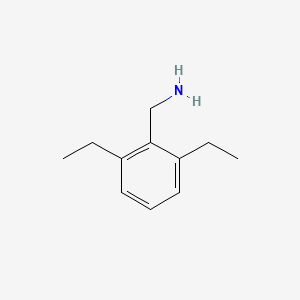
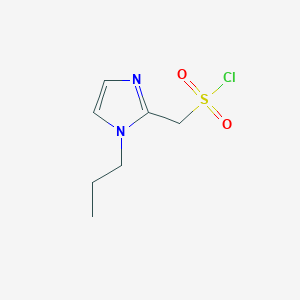

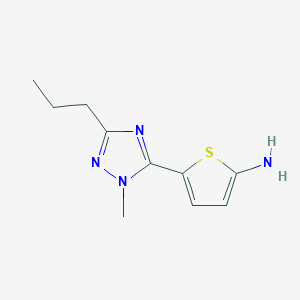
![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B13537106.png)
![3-Methyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13537114.png)


![Methyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B13537137.png)

![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
